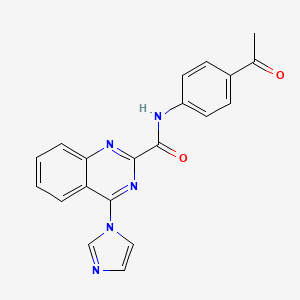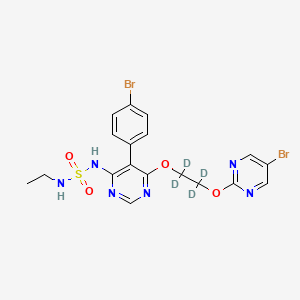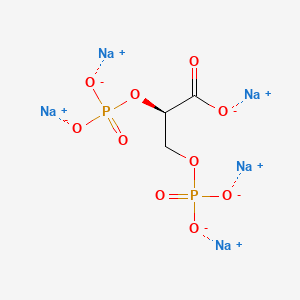
2,3-Diphospho-D-glyceric acid (pentasodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphospho-D-glyceric acid (pentasodium salt) is a highly anionic polyphosphorus compound. It is a metabolite of glycolysis within human erythrocytes and plays a crucial role in the regulation of oxygen release from hemoglobin. This compound is known for its ability to bind to hemoglobin, thereby reducing its oxygen affinity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Diphospho-D-glyceric acid (pentasodium salt) can be synthesized through various chemical routes. One common method involves the phosphorylation of glyceric acid using phosphoric acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium .
Industrial Production Methods
In industrial settings, the production of 2,3-Diphospho-D-glyceric acid (pentasodium salt) often involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms that can produce the compound efficiently. The fermentation broth is then subjected to purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diphospho-D-glyceric acid (pentasodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphoric acid derivatives.
Reduction: It can be reduced to form glyceric acid derivatives.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphoric acid, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives and glyceric acid derivatives, depending on the type of reaction and conditions used .
Aplicaciones Científicas De Investigación
2,3-Diphospho-D-glyceric acid (pentasodium salt) has a wide range of scientific research applications:
Mecanismo De Acción
2,3-Diphospho-D-glyceric acid (pentasodium salt) exerts its effects by binding to hemoglobin in red blood cells. This binding reduces the oxygen affinity of hemoglobin, facilitating the release of oxygen to tissues. The compound acts as an allosteric effector, altering the conformation of hemoglobin and thereby modulating its oxygen-binding properties .
Comparación Con Compuestos Similares
Similar Compounds
3-Phosphoglyceric acid: Another glycolytic intermediate that plays a role in the glycolytic pathway.
2-Phosphoglyceric acid: A precursor in the glycolytic pathway that is converted to phosphoenolpyruvate.
Glyceraldehyde-3-phosphate: An important intermediate in both glycolysis and the Calvin cycle.
Uniqueness
2,3-Diphospho-D-glyceric acid (pentasodium salt) is unique due to its specific role in regulating oxygen release from hemoglobin. Unlike other glycolytic intermediates, it directly influences the oxygen-binding properties of hemoglobin, making it a critical regulator of oxygen transport in the body .
Propiedades
Fórmula molecular |
C3H3Na5O10P2 |
|---|---|
Peso molecular |
375.95 g/mol |
Nombre IUPAC |
pentasodium;(2R)-2,3-diphosphonatooxypropanoate |
InChI |
InChI=1S/C3H8O10P2.5Na/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8;;;;;/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11);;;;;/q;5*+1/p-5/t2-;;;;;/m1...../s1 |
Clave InChI |
KPRMRMXBVAUXKZ-WXQRJNCRSA-I |
SMILES isomérico |
C([C@H](C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


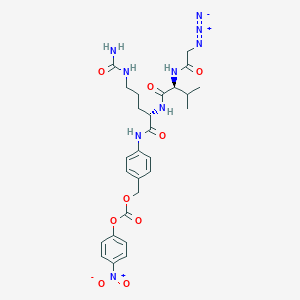



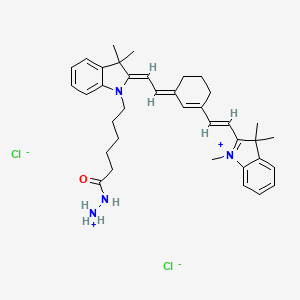




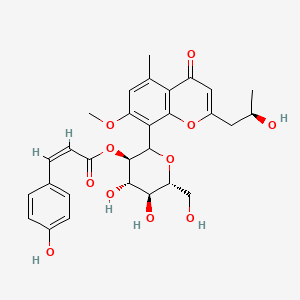
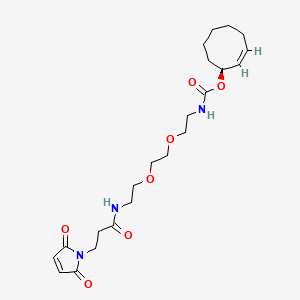
![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)
